

α -Ylangene: A Technical Overview of its Chemical and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-Ylangene

Cat. No.: B1205585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Ylangene is a sesquiterpenoid of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a natural bicyclic unsaturated hydrocarbon, it is a constituent of various essential oils, contributing to their characteristic aroma and potential biological activities. This technical guide provides a comprehensive overview of α -Ylangene, focusing on its chemical identity, molecular structure, and reported biological properties, with a focus on its antioxidant and antibacterial effects. The information is presented to support research and development endeavors in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

α -Ylangene is chemically classified as a tricyclic sesquiterpene. Its unique and complex structure is the basis for its physicochemical properties and biological functions.

CAS Number: 14912-44-8[1]

Molecular Formula: C₁₅H₂₄[2]

Molecular Weight: Approximately 204.35 g/mol [2]

IUPAC Name: (1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.0^{2,7}]dec-3-ene

The molecular structure of α -Ylangene is characterized by a tricyclic system containing a double bond within one of the rings. This intricate arrangement of atoms gives rise to its specific stereochemistry, which is crucial for its interaction with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of α -Ylangene is provided in the table below. These properties are essential for understanding its behavior in various experimental and biological settings.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	
Boiling Point	~ 260 °C at 760 mmHg	
Density	~ 0.92 g/cm ³	
LogP (Octanol-Water Partition Coefficient)	~ 5.8	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether	

Biological Activities and Experimental Data

α -Ylangene has been investigated for various biological activities, primarily as a component of essential oils. The most notable of these are its antioxidant and antibacterial properties. It is important to note that the majority of the available data pertains to essential oils containing α -Ylangene as one of its components, and not to the isolated compound itself.

Antioxidant Activity

The antioxidant potential of essential oils containing α -Ylangene has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to assess this activity. While specific IC₅₀ values for pure α -Ylangene are not readily available in the reviewed literature, studies on essential oils rich in this compound suggest a significant contribution to their overall antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

A common protocol for the DPPH assay involves the following steps:

- Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
- Sample preparation: The test sample (essential oil or isolated compound) is prepared in a series of concentrations.
- Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- IC_{50} Determination: The IC_{50} value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antibacterial Activity

The antibacterial properties of essential oils containing α -Ylangene have been demonstrated against a range of pathogenic bacteria. The agar well diffusion method is a widely used technique to screen for antibacterial activity.

Experimental Protocol: Agar Well Diffusion Assay

A standard protocol for the agar well diffusion assay includes the following steps:

- Preparation of bacterial inoculum: A standardized suspension of the target bacterium is prepared in a sterile broth.
- Inoculation of agar plates: The bacterial suspension is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
- Creation of wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
- Application of test sample: A specific volume of the test sample (essential oil or compound solution) is added to each well.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Measurement of inhibition zones: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity.

Biosynthesis of α -Ylangene

α -Ylangene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The biosynthesis is catalyzed by specific enzymes known as terpene synthases. The process involves a series of carbocation rearrangements, leading to the formation of the characteristic tricyclic structure of α -Ylangene.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of α -Ylangene from Farnesyl Pyrophosphate (FPP).

Conclusion

α -Ylangene is a fascinating natural product with a well-defined chemical structure and promising, yet not fully explored, biological activities. This technical guide provides foundational information for researchers interested in this compound. Further studies focusing on the

isolated α -Ylangene are necessary to elucidate its specific pharmacological effects and potential therapeutic applications. The provided experimental protocols can serve as a starting point for such investigations. The biosynthetic pathway highlights the intricate enzymatic machinery involved in the generation of this complex molecule, offering insights for potential synthetic and metabolic engineering approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Ylangene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound alpha-Ylangene (FDB001525) - FooDB [foodb.ca]
- To cite this document: BenchChem. [α -Ylangene: A Technical Overview of its Chemical and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205585#alpha-ylangene-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com